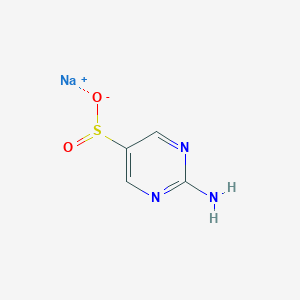
4-Ethyl-2-hydroxyphenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-hydroxyphenylhydrazine is an organic compound with the molecular formula C8H12N2O It is a derivative of phenylhydrazine, characterized by the presence of an ethyl group at the fourth position and a hydroxyl group at the second position on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-hydroxyphenylhydrazine typically involves the reaction of 4-ethyl-2-hydroxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The general reaction scheme is as follows:
4-Ethyl-2-hydroxybenzaldehyde+Hydrazine hydrate→this compound+Water
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-2-hydroxyphenylhydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenylhydrazine derivatives.
Aplicaciones Científicas De Investigación
4-Ethyl-2-hydroxyphenylhydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-hydroxyphenylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group at the second position enhances its binding affinity to specific targets, while the ethyl group at the fourth position influences its pharmacokinetic properties. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Phenylhydrazine: Lacks the ethyl and hydroxyl groups, making it less specific in its interactions.
4-Ethylphenylhydrazine: Lacks the hydroxyl group, affecting its binding affinity and reactivity.
2-Hydroxyphenylhydrazine: Lacks the ethyl group, influencing its pharmacokinetic properties.
Uniqueness: 4-Ethyl-2-hydroxyphenylhydrazine is unique due to the presence of both the ethyl and hydroxyl groups, which confer specific chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
5-ethyl-2-hydrazinylphenol |
InChI |
InChI=1S/C8H12N2O/c1-2-6-3-4-7(10-9)8(11)5-6/h3-5,10-11H,2,9H2,1H3 |
Clave InChI |
NTOWDUNZULPEEV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)NN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


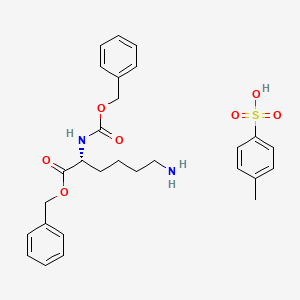

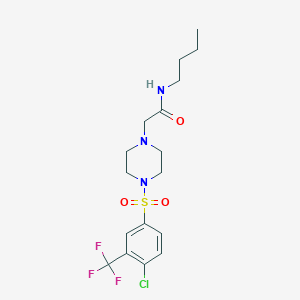

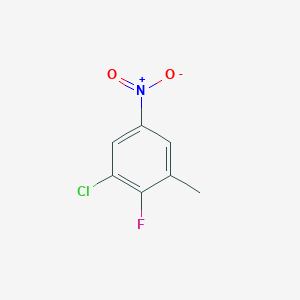
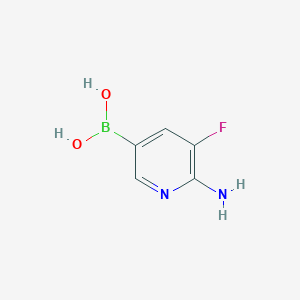
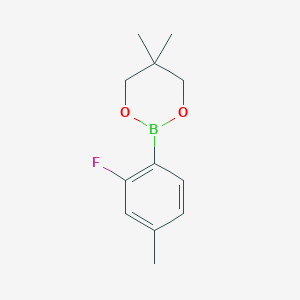

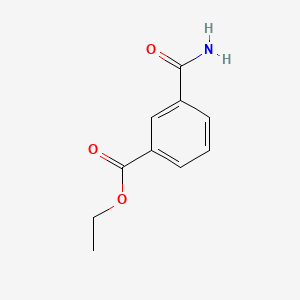

![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15223673.png)
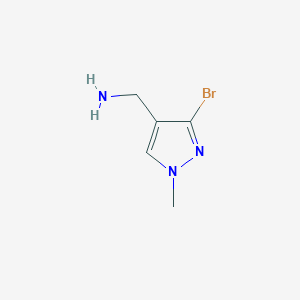
![Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15223676.png)
